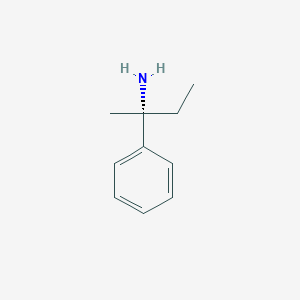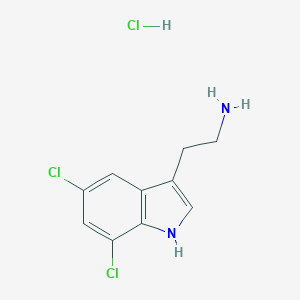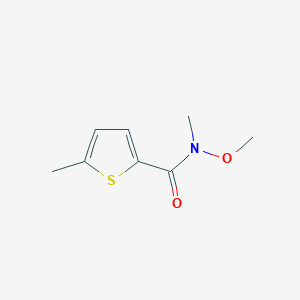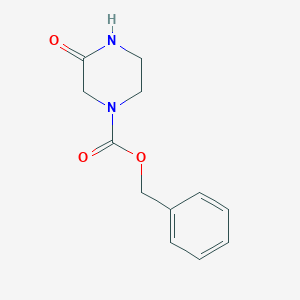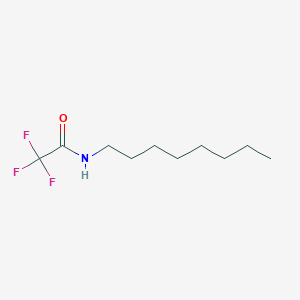
2,2,2-Trifluoro-n-octylacetamide
Descripción general
Descripción
2,2,2-Trifluoro-n-octylacetamide (TFOA) is a fluorinated compound that has gained attention in scientific research for its unique properties and potential applications. TFOA is a synthetic compound that can be synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-n-octylacetamide is not fully understood, but it is believed to interact with lipid membranes and alter their physical properties. 2,2,2-Trifluoro-n-octylacetamide has also been shown to interact with proteins and alter their conformation and function.
Efectos Bioquímicos Y Fisiológicos
2,2,2-Trifluoro-n-octylacetamide has been shown to have a variety of biochemical and physiological effects, including altering the permeability of lipid membranes, inhibiting the activity of enzymes, and inducing changes in gene expression. 2,2,2-Trifluoro-n-octylacetamide has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-Trifluoro-n-octylacetamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, 2,2,2-Trifluoro-n-octylacetamide can be expensive to synthesize and may have limited availability. 2,2,2-Trifluoro-n-octylacetamide can also be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 2,2,2-Trifluoro-n-octylacetamide, including its potential use in drug delivery systems, its interactions with lipid membranes and proteins, and its anti-inflammatory and anti-cancer properties. Further studies on the toxicity and safety of 2,2,2-Trifluoro-n-octylacetamide are also needed. Additionally, 2,2,2-Trifluoro-n-octylacetamide could be explored for its potential use in environmental applications, such as in the remediation of contaminated soil and water.
In conclusion, 2,2,2-Trifluoro-n-octylacetamide is a synthetic compound that has gained attention in scientific research for its unique properties and potential applications. 2,2,2-Trifluoro-n-octylacetamide can be synthesized through various methods and has been studied for its potential use in drug delivery systems, as well as its interactions with lipid membranes and proteins. Future research on 2,2,2-Trifluoro-n-octylacetamide could lead to new applications in medicine, environmental remediation, and other fields.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-n-octylacetamide has been used in scientific research for a variety of applications, including as a surfactant, a solvent, and a reagent in organic synthesis. 2,2,2-Trifluoro-n-octylacetamide has also been studied for its potential use in drug delivery systems and as a ligand in metal-organic frameworks.
Propiedades
Número CAS |
1894-03-7 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-n-octylacetamide |
Fórmula molecular |
C10H18F3NO |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-octylacetamide |
InChI |
InChI=1S/C10H18F3NO/c1-2-3-4-5-6-7-8-14-9(15)10(11,12)13/h2-8H2,1H3,(H,14,15) |
Clave InChI |
MSCVRLBEXFAOMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C(F)(F)F |
SMILES canónico |
CCCCCCCCNC(=O)C(F)(F)F |
Sinónimos |
N-Octyltrifluoroacetamide |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

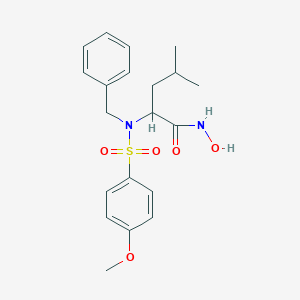
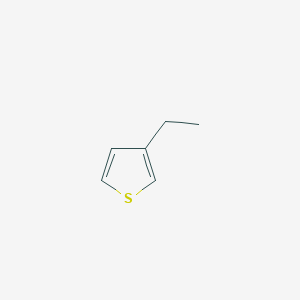
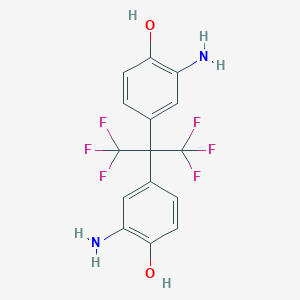
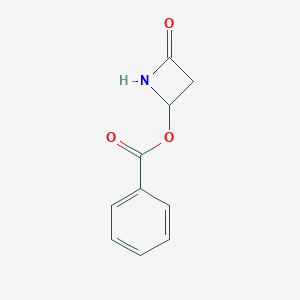

![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)


